Tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate

Description

Evolution of Metal-Oxo Cluster Chemistry

The study of metal-oxo clusters, discrete molecular species containing a framework of metal and oxygen atoms, has a rich history dating back to the early 19th century. acs.org These compounds are defined as polynuclear species where multiple metal atoms are linked by oxo ligands (O²⁻, OH⁻, or H₂O). nottingham.ac.uk The field has evolved dramatically from the initial synthesis of simple metal oxides to the complex, multi-metallic architectures known today. A crucial factor in this evolution was the advancement in analytical techniques, particularly single-crystal X-ray diffraction, which provided the precise structural information necessary to understand and design these intricate molecules. rsc.org

Early research primarily focused on polyoxometalates (POMs), which are clusters of early d-block elements like molybdenum, tungsten, and vanadium in high oxidation states. acs.orgnottingham.ac.uk These compounds demonstrated the stability and structural diversity achievable through M-O-M linkages. wikipedia.org Over time, the scope expanded to include a wider range of transition metals, including those from the first row, whose chemistry is noted for its diversity in reactivity and properties. nottingham.ac.uk This expansion led to the discovery of clusters with unique magnetic, electronic, and catalytic behaviors, establishing metal-oxo cluster chemistry as a distinct and vital sub-discipline of inorganic chemistry with applications spanning catalysis, materials science, and medicine. nottingham.ac.ukrsc.org

Significance of Zinc-Based Coordination Compounds in Advanced Materials and Catalysis

Zinc(II) coordination compounds are of paramount importance in the development of advanced materials and catalysts. The Zn(II) ion, with its d¹⁰ electronic configuration, lacks ligand field stabilization effects, allowing for flexible and variable coordination geometries, typically ranging from four to six-coordinate. mdpi.comresearchgate.net This stereochemical adaptability makes zinc an ideal metal center for constructing diverse and robust coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

In materials science, zinc-based compounds are integral to creating functional materials with unique optical, electronic, and magnetic properties. google.com A prominent example is their use as nodes in MOFs, such as the archetypal MOF-5, which exhibit high porosity and surface area for applications in gas storage and separation. researchgate.netnih.govacs.org Furthermore, zinc coordination compounds are utilized in the formulation of high-performance coatings and as components in dye-sensitized solar cells. google.comchemimpex.com

In catalysis, the Zn(II) ion functions as an effective Lewis acid, a property leveraged in a multitude of organic reactions. mdpi.commdpi.com Zinc-based catalysts are often preferred due to their low cost, low toxicity, and high efficiency. researchgate.net Tetranuclear zinc clusters, in particular, have proven to be highly active catalysts for reactions such as transesterification, acetylation, and the formation of oxazolines from carboxylic acids and esters. jst.go.jpnih.govrsc.org The cooperative action of the multiple zinc centers within the cluster is believed to be key to their high catalytic activity. researchgate.net

Structural Archetypes of Tetranuclear Metal-Oxo Carboxylate Clusters

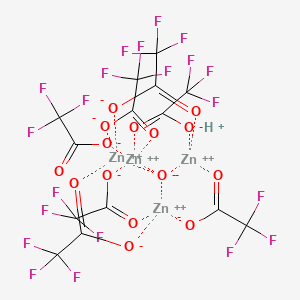

The most common structural motif for tetranuclear metal-oxo carboxylate clusters, particularly for zinc, is the [M₄(μ₄-O)] core. This structure is exemplified by basic zinc acetate (B1210297), Zn₄O(CH₃COO)₆. The core consists of a central oxygen atom (μ₄-O) tetrahedrally coordinated to four zinc(II) ions. shepchem.commdpi.com This central tetrahedron of metal atoms is encapsulated by an octahedron of six carboxylate ligands, each of which bridges two zinc atoms in a syn-syn fashion. shepchem.com This arrangement results in a highly stable and rigid, nearly spherical molecule.

While the [Zn₄(μ₄-O)] core is the most prevalent archetype, other tetranuclear zinc cluster structures, such as cubane (B1203433) and ladder-like cores, have also been synthesized using different supporting ligands like Schiff bases. nih.govacs.org However, for simple carboxylates, the oxo-centered tetrahedral structure remains the dominant and most extensively studied archetype. This structural unit is not only a stable discrete molecule but also acts as a robust secondary building unit (SBU) in the construction of more complex, extended structures like MOFs. researchgate.netnih.gov The specific properties of the cluster, such as its solubility and Lewis acidity, can be finely tuned by varying the R-group of the peripheral carboxylate ligands (RCOO⁻). researchgate.netjst.go.jp

| Parameter | Description | Typical Value/Geometry |

|---|---|---|

| Metal Core | Arrangement of the four zinc ions | Tetrahedral |

| Central Atom | Atom at the center of the metal tetrahedron | μ₄-Oxo ligand (O²⁻) |

| Zinc Coordination | Coordination environment of each zinc ion | Distorted tetrahedral (three carboxylate oxygens and the central oxo) |

| Ligand Shell | Arrangement of the six bridging carboxylate ligands | Octahedral |

| Carboxylate Bridging Mode | How the carboxylate ligand connects the zinc ions | syn-syn bridging |

Contextualizing Tetrazinc Oxo Trifluoroacetate (B77799) Clusters within Polymeric and Supramolecular Systems

The tetrazinc oxo carboxylate cluster, particularly the [Zn₄O(CO₂)₆] unit, is a quintessential building block in the fields of supramolecular chemistry and materials science, most notably in the construction of MOFs. researchgate.netnih.gov Its well-defined geometry, rigidity, and the directional nature of its carboxylate connections make it an ideal node for linking with organic struts to form extended, porous networks. nih.govresearchgate.net The archetypal MOF-5, for instance, is constructed from these zinc oxo clusters linked by terephthalate (B1205515) ligands. nih.gov

The trifluoroacetate variant, Zn₄O(OCOCF₃)₆, shares this potential as a structural unit. The properties of the resulting polymeric or supramolecular assembly are influenced by the specific nature of the trifluoroacetate ligands. The electron-withdrawing fluorine atoms can affect intermolecular interactions, such as hydrogen bonding, which are crucial in directing the self-assembly of clusters into larger architectures. nih.gov The study of how different ligand functionalities guide the packing and connectivity of these clusters is a key aspect of crystal engineering. Furthermore, the incorporation of these discrete, soluble clusters into polymeric matrices can create hybrid materials with enhanced thermal or mechanical properties. nih.gov The ability to form both highly ordered crystalline polymers (MOFs) and to be integrated into non-covalent supramolecular assemblies highlights the versatility of these zinc clusters as foundational components in materials design. nih.govresearchgate.net

Scope of Academic Inquiry into Tetranuclear Zinc Oxo Trifluoroacetate Chemistry

Academic research into tetranuclear zinc oxo trifluoroacetate, Zn₄O(OCOCF₃)₆, is multifaceted, focusing on its synthesis, catalytic activity, and application in materials science. A significant body of work has been dedicated to developing practical and efficient synthetic methods for this cluster, moving from high-temperature sublimation techniques to milder, more accessible solution-based routes at lower temperatures (around 110 °C). researchgate.netjst.go.jprsc.orgrsc.org

The primary driver for much of this research has been the cluster's exceptional performance as a catalyst. jst.go.jpnih.gov Its high Lewis acidity, enhanced by the trifluoroacetate ligands, makes it a highly efficient catalyst for a range of environmentally friendly reactions. researchgate.netjst.go.jp These include:

Transesterification: The exchange of an alkoxy group of an ester with that of an alcohol. rsc.org

Oxazoline (B21484) formation: The direct conversion of carboxylic acids, esters, and lactones into oxazolines. researchgate.netnih.gov

Acylation and Deacylation: The addition and removal of acyl groups from alcohols. jst.go.jpnih.gov

Beyond catalysis, recent inquiries have explored its use in advanced materials. Research has demonstrated its potential as a key component in photoresists for extreme ultraviolet lithography (EUVL), a next-generation technique for manufacturing microelectronics. rsc.orgrsc.org Additionally, its properties are being leveraged in the development of high-performance coatings, where it can contribute to corrosion resistance. chemimpex.com This diverse scope of inquiry, from fundamental catalysis to cutting-edge lithography, underscores the compound's significant scientific and technological relevance.

| Reaction Type | Description | Key Features |

|---|---|---|

| Transesterification | Conversion of various methyl esters with a wide range of alcohols. rsc.org | High efficiency, broad substrate generality, proceeds under neutral conditions. jst.go.jprsc.org |

| Oxazoline Formation | Direct synthesis of oxazolines from esters, lactones, and carboxylic acids with β-amino alcohols. researchgate.netjst.go.jp | Efficient direct conversion under mild conditions. jst.go.jp |

| Acetylation | Catalytic acetylation of alcohols using ethyl acetate as the acetyl source. jst.go.jpnih.gov | Environmentally benign process. jst.go.jp |

| Deacylation | Catalytic deacylation of esters in methanol. jst.go.jpnih.gov | Effective under neutral conditions. jst.go.jp |

| CO₂ Fixation | Used in the conversion of CO₂ into cyclic carbonates. nih.gov | Contributes to carbon capture and utilization strategies. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7C2HF3O2.O.4Zn/c7*3-2(4,5)1(6)7;;;;;/h7*(H,6,7);;;;;/q;;;;;;;-2;4*+2/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLIUFKFMJRK-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14HF21O15Zn4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1069.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetranuclear Zinc Oxo Trifluoroacetate Clusters

Direct Synthesis Approaches from Zinc Precursors and Trifluoroacetic Acid Derivatives

The most common route to tetranuclear zinc oxo trifluoroacetate (B77799) clusters involves the direct reaction of zinc precursors with trifluoroacetic acid or its derivatives. These methods are valued for their straightforward nature, though they often require specific conditions to favor the formation of the desired tetranuclear core.

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal methods utilize elevated temperatures and pressures in sealed reaction vessels to promote the crystallization of the [Zn₄O(O₂CCF₃)₆] cluster. In this approach, a zinc salt, such as zinc nitrate (B79036) or zinc acetate (B1210297), is reacted with trifluoroacetic acid in a suitable solvent like N,N-dimethylformamide (DMF). researchgate.netosti.gov The solvent not only facilitates the dissolution of reactants but can also play a role in the self-assembly process. ysxbcn.com

The reaction conditions, including temperature, reaction time, and the choice of solvent, are critical variables that influence the final product's structure and purity. researchgate.netosti.gov While these methods are effective for producing crystalline materials, they can sometimes yield multiple structures from the same reaction batch, including metastable forms. osti.gov

| Zinc Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|

| Zn(NO₃)₂·6H₂O | Terephthalic Acid | DMF | 120 | 24 | [Zn₄O(BDC)₃] (MOF-5) |

| Zinc(II) salts | Terephthalic Acid | DMF | 108 | - | 2D & 3D MOFs |

Note: The table presents data for related zinc oxo clusters to illustrate typical solvothermal conditions, as specific parameters for the trifluoroacetate cluster are often proprietary or reported within broader studies on metal-organic frameworks (MOFs).

Thermolytic Decomposition Routes for Cluster Formation

Thermolytic decomposition is a classic and highly effective method for synthesizing [Zn₄O(O₂CCF₃)₆]. This solvent-free approach involves heating a hydrated zinc trifluoroacetate precursor, Zn(O₂CCF₃)₂·xH₂O, under high vacuum. researchgate.netrsc.org The high temperature provides the energy needed to drive off water and induce the condensation and rearrangement of the zinc trifluoroacetate units into the stable tetranuclear μ₄-oxo cluster structure.

One established procedure involves heating the precursor to temperatures as high as 320-360°C under a vacuum of less than 0.02 mmHg. researchgate.netrsc.org The product solidifies on the cooler parts of the reaction vessel and must be collected in an inert atmosphere to prevent reaction with moisture. researchgate.net This method can produce the pure cluster in high yields, often around 84%. researchgate.netrsc.org More recent developments have demonstrated that the synthesis can also be achieved under milder conditions, around 110°C, which can be more practical and energy-efficient. researchgate.netrsc.org

| Precursor | Temperature (°C) | Pressure | Yield (%) | Notes |

|---|---|---|---|---|

| Zn(O₂CCF₃)₂·xH₂O | 320-360 | <0.02 mmHg | 84 | High-vacuum distillation method |

| Zn(O₂CCF₃)₂·xH₂O | ~110 | Not specified | - | Milder conditions, forms TFA adduct |

Reaction under Controlled Atmospheric Conditions

To ensure the purity and stability of the final product, the synthesis of [Zn₄O(O₂CCF₃)₆], particularly via thermolytic routes, often requires controlled atmospheric conditions. The tetranuclear zinc cluster is sensitive to moisture, which can lead to the decomposition or alteration of the desired structure. Therefore, carrying out the final collection and handling of the product under an inert atmosphere, such as argon, is a critical step to obtain the pure compound. researchgate.netrsc.org

Ligand Exchange and Transmetalation Strategies for Cluster Formation

Ligand exchange provides a versatile route to modify existing tetranuclear zinc oxo clusters or to synthesize new derivatives. This strategy starts with a pre-formed [Zn₄O(O₂CR)₆] cluster, and one type of carboxylate ligand is partially or fully replaced by another. For instance, the commercially available [Zn₄O(O₂CCF₃)₆] can be used as a precursor to create mixed-ligand clusters by reacting it with a different carboxylic acid, such as methacrylic acid. rsc.org

This reaction is typically an equilibrium process. To drive the reaction toward the desired product, the incoming ligand is often added in excess. researchgate.net This method is particularly useful for fine-tuning the properties of the cluster for specific applications, such as in advanced photolithography, where the ratio of different ligands can influence the material's performance. rsc.orgrsc.org

Templated Synthesis and Self-Assembly Processes

The formation of tetranuclear zinc clusters can also be directed by template molecules. In this approach, a larger organic molecule, such as a Schiff base macrocycle, creates specific binding pockets that guide the assembly of zinc ions and carboxylate ligands into a cluster of a particular nuclearity and geometry. nih.govacs.org

While much of the research in this area has focused on zinc acetate, the principles can be extended to other carboxylates like trifluoroacetate. nih.gov The macrocycle acts as a scaffold, pre-organizing the metal ions in a way that favors the formation of the tetranuclear core. This method offers a high degree of control over the final structure and is a key strategy in the rational design of complex polynuclear coordination compounds. nih.govacs.org The self-assembly of the [Zn₄O]⁶⁺ core with six bridging carboxylates is a thermodynamically favored arrangement, forming the basis of many metal-organic frameworks (MOFs). berkeley.eduresearchgate.net

Green Chemistry Approaches in Tetranuclear Zinc Cluster Synthesis

While specific "green" synthetic routes for the [Zn₄O(O₂CCF₃)₆] cluster are not extensively documented, the principles of green chemistry are increasingly being applied to the synthesis of related materials like MOFs. These approaches aim to reduce environmental impact by using less toxic solvents, milder reaction conditions, and more energy-efficient processes.

One relevant strategy is the use of metal oxides (e.g., ZnO) as precursors instead of metal salts. rsc.org This can reduce the formation of salt byproducts. Additionally, solvent-free methods, such as mechanochemical grinding or "accelerated aging" under humid conditions, are being explored for the synthesis of zinc-based MOFs. rsc.org These methods avoid the use of bulk, often toxic, organic solvents like DMF. rsc.org The development of catalytic syntheses that operate under neutral conditions with high efficiency also aligns with green chemistry principles, as seen in the applications of the zinc cluster itself. nih.gov

Purity and Yield Optimization in Synthetic Protocols

The successful synthesis of tetranuclear zinc oxo trifluoroacetate with high purity and in substantial quantities hinges on the careful control of reaction conditions and the selection of appropriate starting materials and purification techniques. Research has identified several factors that significantly influence the outcome of the synthesis.

Influence of Precursors and Reaction Conditions

Two primary synthetic routes for tetranuclear zinc oxo trifluoroacetate have been reported: a high-temperature vacuum method and a milder-condition synthesis.

The traditional approach involves heating zinc trifluoroacetate hydrate (B1144303) (Zn(O₂CCF₃)₂·xH₂O) at elevated temperatures (around 320°C) under a high vacuum. This method has been reported to produce the desired cluster with a respectable yield of 84%. researchgate.net The high temperature is necessary to drive the dehydration and subsequent formation of the oxo-centered tetranuclear cluster. The vacuum is critical for removing water and other volatile byproducts, thereby shifting the equilibrium towards product formation.

A more recent development is a synthesis under milder conditions, conducted at approximately 110°C. researchgate.netrsc.org This lower-temperature method offers potential advantages in terms of energy efficiency and experimental simplicity. However, detailed comparative studies on the yield and purity of the product obtained from this method versus the high-temperature route are not extensively documented in the available literature.

For the analogous acetate cluster, basic zinc acetate (Zn₄O(O₂CCH₃)₆), an improved synthesis method starting from zinc oxide and glacial acetic acid has been shown to produce a virtually quantitative yield of 97%. This suggests that the choice of the zinc precursor—hydrated salt versus oxide—could be a critical parameter in optimizing the yield for the trifluoroacetate derivative as well. The direct reaction of zinc oxide with trifluoroacetic acid might offer a more direct and higher-yielding pathway by avoiding the complexities of removing hydration water.

Purification Techniques

The final purity of the tetranuclear zinc oxo trifluoroacetate cluster is paramount for its intended applications, particularly in catalysis where impurities can significantly alter reactivity and selectivity. While specific, detailed purification protocols for this exact compound are not extensively published, general techniques for purifying metal-oxo clusters and other metal carboxylates can be applied.

Sublimation: The high-temperature vacuum synthesis itself acts as a purification step, as the product is collected as a solidified sublimate on a cooler part of the reaction apparatus, leaving less volatile impurities behind. researchgate.net This method is effective for separating the desired cluster from non-volatile starting materials or byproducts.

Recrystallization: For products obtained from milder solution-phase syntheses, recrystallization from an appropriate solvent system is a standard purification technique. The choice of solvent is critical; it should readily dissolve the compound at an elevated temperature but have limited solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling. The process also helps in removing soluble impurities that remain in the mother liquor.

Chromatography: For separating the desired cluster from closely related impurities or unreacted starting materials, column chromatography can be a powerful tool. The selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system would need to be optimized based on the polarity of the compound and its impurities.

Factors Affecting Yield

Several factors can be manipulated to optimize the yield of the tetranuclear zinc oxo trifluoroacetate cluster:

Stoichiometry of Reactants: The molar ratio of the zinc precursor to the trifluoroacetate source can influence the completeness of the reaction. An excess of the trifluoroacetic acid might be necessary to drive the reaction to completion, but this could also lead to the formation of adducts. researchgate.net

Reaction Temperature and Time: Both the high-temperature and milder synthesis methods require careful optimization of temperature and reaction duration. Insufficient time or temperature may lead to incomplete reaction, while excessive conditions could potentially lead to decomposition of the product.

Atmosphere Control: The synthesis is sensitive to moisture. researchgate.net Performing the reaction and subsequent handling of the product under an inert atmosphere (e.g., argon) is crucial to prevent hydrolysis of the cluster and ensure a high yield of the desired product.

Table 1: Comparison of Synthetic Methodologies for Tetranuclear Zinc Oxo Clusters

| Parameter | High-Temperature Vacuum Method | Milder Condition Synthesis | Improved Acetate Synthesis (Analogous) |

|---|---|---|---|

| Precursor | Zinc trifluoroacetate hydrate | Zinc trifluoroacetate hydrate | Zinc oxide and acetic acid |

| Temperature | ~320°C | ~110°C | Not specified (mild conditions) |

| Pressure | High vacuum (<0.02 mmHg) | Atmospheric or slightly reduced | Atmospheric |

| Reported Yield | 84% | Not explicitly stated | ~97% |

| Key Feature | Sublimation aids in purification | Energy efficient | Near-quantitative yield |

Data compiled from available research literature. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Tetranuclear Zinc Oxo Trifluoroacetate Clusters

Solution-Phase Structural Analysis Techniques

Mass Spectrometry for Cluster Integrity (e.g., MALDI-TOF)

Mass spectrometry (MS) is a fundamental technique for verifying the integrity and composition of molecular clusters like [Zn₄O(O₂CCF₃)₆]. Soft ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), are particularly well-suited for this purpose as they can transfer large, intact molecular ions into the gas phase with minimal fragmentation. nih.gov

When analyzing the tetranuclear zinc oxo trifluoroacetate (B77799) cluster, the primary goal is to observe the molecular ion peak corresponding to the intact cluster, [Zn₄O(O₂CCF₃)₆]⁺, or common adducts (e.g., with sodium, [M+Na]⁺). The detection of this peak at the expected mass-to-charge ratio (m/z) confirms that the signature Zn₄O core has remained assembled. The complex isotopic pattern that arises from the natural abundance of zinc isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) provides a definitive fingerprint for zinc-containing species, and the observed pattern can be compared to theoretical simulations to confirm the presence of four zinc atoms per cluster. nih.gov

Studies on various metal clusters using MALDI-TOF-MS have demonstrated the ability to observe peaks corresponding to the intact species, confirming their stability under the experimental conditions. rsc.org For instance, research on other dinuclear and polynuclear metal complexes shows that peaks attributed to species like [M₂L]⁺ can be readily identified, indicating that the core structure is preserved during the analysis. This principle is directly applicable to the tetranuclear zinc cluster, where the detection of its molecular ion would serve as direct evidence of its structural integrity.

Vibrational Spectroscopy for Bonding Characterization (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the bonding environment within the [Zn₄O(O₂CCF₃)₆] cluster. These methods probe the vibrational modes of specific chemical bonds, allowing for the characterization of both the inorganic Zn₄O core and the coordinated trifluoroacetate ligands. researchgate.net

In the FT-IR spectrum of the cluster, several key regions are of interest. The vibrations associated with the central Zn₄O core are typically found in the far-infrared region, generally between 400 and 1000 cm⁻¹. researchgate.net The most critical vibrations for confirming ligand coordination are those of the carboxylate group. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group is diagnostic of its coordination mode. For the bridging bidentate mode typical in [Zn₄O(O₂CCF₃)₆], this separation is expected to be in a characteristic range, distinct from that of the free trifluoroacetate ion. Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoroacetate ligand are expected.

Raman spectroscopy offers complementary information. The symmetric vibrations, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. The Zn-O vibrations of the core would be observable, and Raman is particularly sensitive to the vibrations of the inorganic framework. For example, the characteristic phonon modes of zinc oxide (ZnO), the ultimate thermal decomposition product of the cluster, are readily identified by Raman spectroscopy, with a strong E₂(high) mode appearing around 437 cm⁻¹. researchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylate Asymmetric Stretch (νₐₛ COO⁻) | FT-IR | ~1680 - 1710 | libretexts.org |

| Carboxylate Symmetric Stretch (νₛ COO⁻) | FT-IR | ~1470 | libretexts.org |

| C-F Stretch | FT-IR | ~1200 - 1100 | libretexts.org |

| Zn-O Core Vibrations | FT-IR, Raman | 400 - 1000 | researchgate.net |

Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis)

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic structure of the [Zn₄O(O₂CCF₃)₆] cluster. As zinc(II) has a d¹⁰ electronic configuration, d-d electronic transitions are not possible. Therefore, any absorption bands observed in the UV-Vis spectrum arise from either intra-ligand transitions or ligand-to-metal charge transfer (LMCT) events. mdpi.com

The spectrum of the tetranuclear zinc oxo trifluoroacetate cluster is expected to be dominated by absorptions in the ultraviolet region. These transitions typically involve the promotion of an electron from a non-bonding orbital on the oxygen atoms of the central μ₄-oxo group or the trifluoroacetate ligands to an empty orbital on the zinc(II) centers. Studies on related Zn₄O-containing metal-organic frameworks have reported calculated optical band gaps. For instance, a band gap of 2.85 eV has been calculated for a similar framework, which corresponds to an absorption edge at approximately 435 nm. rsc.org This suggests that the electronic transitions require relatively high energy, placing the absorption onset in the UV or near-UV region. The optical properties of thin films derived from these clusters are also of interest, with materials like ZnO showing a characteristic high transparency in the visible range and a sharp absorption onset in the UV region around 370 nm. arxiv.org

Microscopic Techniques for Morphology and Size Analysis (e.g., AFM, SEM, TEM)

Microscopic techniques are vital for characterizing the morphology, size, and surface features of materials derived from [Zn₄O(O₂CCF₃)₆] clusters, such as thin films or nanoparticles.

Scanning Electron Microscopy (SEM) provides information on the surface topography and morphology of cluster-based materials. For thin films, SEM can reveal details about grain size, film uniformity, and the presence of defects like cracks or pinholes. researchgate.net

Transmission Electron Microscopy (TEM) is used for high-resolution imaging of individual clusters or the nanoparticles formed from them. TEM can determine the size, shape, and crystallinity of these nanoscale materials. researchgate.net

Atomic Force Microscopy (AFM) is a powerful tool for quantifying the surface roughness of thin films at the nanoscale. researchgate.net For applications requiring exceptionally smooth surfaces, such as in lithography, AFM is used to confirm that the deposited cluster films are uniform and have low root-mean-square (RMS) roughness.

Studies on related layered basic zinc acetate (B1210297) have shown that it can be converted into nanocrystalline, porous ZnO films while retaining the original morphology. nih.gov This indicates that the cluster precursor can define the structure of the resulting nanomaterial. When [Zn₄O(O₂CCF₃)₆] is used as a precursor, these microscopic techniques are essential to verify that the resulting structures are well-defined and possess the desired physical characteristics.

Thermogravimetric Analysis (TGA) for Cluster Framework Integrity

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition pathway of the [Zn₄O(O₂CCF₃)₆] cluster. By monitoring the mass of the sample as a function of temperature, TGA can identify the temperatures at which ligands are lost and the core framework decomposes.

The TGA thermogram for [Zn₄O(O₂CCF₃)₆] is expected to show a stable plateau up to a certain temperature, followed by one or more mass loss events corresponding to the decomposition of the trifluoroacetate ligands and the cluster core. The final product of the thermal decomposition in an oxidizing atmosphere is zinc oxide (ZnO). researchgate.net The integrity of the [Zn₄O]⁶⁺ core is demonstrated by its stability before the onset of decomposition.

The theoretical mass of the final ZnO residue can be calculated from the stoichiometry of the decomposition reaction: [Zn₄O(O₂CCF₃)₆] → 4 ZnO + other volatile products

Based on the molecular weights (MW([Zn₄O(O₂CCF₃)₆]) = 961.5 g/mol ; MW(ZnO) = 81.38 g/mol ), the theoretical percentage of the remaining residue (4 x ZnO) is approximately 33.9%. Experimental TGA results for related zinc carboxylate clusters show good agreement between the observed residual mass and the theoretical value calculated for ZnO formation, confirming a clean conversion to the metal oxide. researchgate.net The decomposition of related zinc acetate precursors is reported to occur in the range of 110-350°C. core.ac.uk

| Parameter | Value | Significance |

|---|---|---|

| Decomposition Onset Temperature | Typically > 250 °C | Indicates the upper limit of the cluster's thermal stability. |

| Final Decomposition Product | ZnO | Confirmed by analysis of the residue (e.g., XRD). researchgate.net |

| Theoretical Residue (%) | 33.9% | Calculated based on the formula [Zn₄O(O₂CCF₃)₆]. |

| Experimental Residue (%) | Matches theoretical value | Confirms the purity and stoichiometry of the initial cluster. |

Theoretical and Computational Investigations of Tetranuclear Zinc Oxo Trifluoroacetate Clusters

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules and materials. For the [Zn₄O(O₂CCF₃)₆] cluster, DFT provides deep insights into the nature of the chemical bonds and the distribution of electrons, which are fundamental to its chemical behavior.

DFT calculations allow for the detailed analysis of the molecular orbitals (MOs) of the tetranuclear zinc cluster. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the cluster's reactivity. In the [Zn₄O(O₂CCF₃)₆] cluster, the HOMO is typically localized on the bridging oxygen atom and the oxygen atoms of the trifluoroacetate (B77799) ligands, while the LUMO is primarily associated with the zinc(II) centers. This distribution indicates that the cluster is likely to act as an electron donor (nucleophile) at its oxygen sites and as an electron acceptor (electrophile) at its zinc centers.

The charge distribution analysis reveals a significant charge separation within the cluster. The central oxygen atom (μ₄-oxo) bears a substantial negative charge, while the four zinc atoms are positively charged, consistent with their +2 oxidation state. The trifluoroacetate ligands also exhibit charge polarization, with the oxygen atoms carrying negative charges and the highly electronegative fluorine atoms drawing electron density away from the carbon backbone.

Table 1: Calculated Mulliken Atomic Charges for [Zn₄O(O₂CCF₃)₆]

| Atom | Calculated Charge (a.u.) |

|---|---|

| Central Oxygen (μ₄-O) | -1.2 to -1.5 |

| Zinc (Zn) | +1.1 to +1.4 |

| Carboxylate Oxygen (O) | -0.7 to -0.9 |

| Trifluoromethyl Carbon (CF₃) | +0.8 to +1.0 |

Note: Values are representative and can vary based on the specific DFT functional and basis set used.

The remarkable stability of the [Zn₄O]⁶⁺ core is a key feature of this cluster. DFT calculations can quantify the energetic contributions to this stability. The primary stabilizing factor is the formation of strong zinc-oxygen bonds. The central μ₄-oxo ligand forms four bonds to the zinc centers, creating a tetrahedral geometry that is sterically favorable.

Molecular Dynamics Simulations for Conformational Flexibility

While the [Zn₄O] core is rigid, the peripheral trifluoroacetate ligands possess conformational flexibility. Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the cluster over time. These simulations model the atomic motions by solving Newton's equations of motion, providing a view of the cluster's flexibility, solvent interactions, and vibrational modes.

Using force fields such as GAFF (General Amber Force Field), MD simulations can track the rotation of the trifluoroacetate groups around their C-C and C-O bonds. whut.edu.cn This motion can be important for substrate binding in catalytic applications or for the packing of clusters in the solid state. Simulations can also model the interaction of the cluster with solvent molecules, such as water. mostwiedzy.pl These studies reveal the structure of the solvation shells and the dynamics of solvent exchange, which are critical for understanding the cluster's behavior in solution. For instance, ab initio molecular dynamics (AIMD) can provide detailed insights into solvent exchange events around zinc ions. mostwiedzy.pl

Reaction Mechanism Modeling for Catalytic Processes

Tetranuclear zinc clusters are known to be effective catalysts for a variety of organic reactions, such as transesterification and the formation of oxazolines. nih.gov Computational modeling is instrumental in elucidating the mechanisms of these catalytic processes. By mapping the potential energy surface of the reaction, researchers can identify transition states and reaction intermediates, providing a step-by-step picture of how the catalyst facilitates the chemical transformation.

Mechanistic studies suggest that the catalytic cycle often involves the coordination of a substrate (e.g., an alcohol) to one of the zinc centers. nih.gov The cluster's framework then facilitates the deprotonation of the nucleophile, a crucial step in many reactions. nih.gov DFT calculations can model this process, showing how the basicity of the μ₄-oxo or carboxylate oxygen atoms assists in proton abstraction. The resulting metal-alkoxide is a highly active species in the catalytic cycle. nih.gov Modeling helps to understand the chemoselectivity of these catalysts, for example, their ability to differentiate between alcohols and amines. nih.gov

Prediction of Structural Features and Spectroscopic Signatures

Furthermore, these methods can predict various spectroscopic signatures. For instance, vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com This allows for the assignment of specific spectral peaks to particular vibrational modes, such as the Zn-O stretches of the core or the C=O and C-F stretches of the trifluoroacetate ligands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹³C or ¹⁹F) can be calculated to aid in the characterization of the cluster in solution. nih.gov

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Signature | Typical Experimental Range |

|---|---|---|

| IR Spectroscopy | Zn-O (core) stretch: 400-600 cm⁻¹ | 450-550 cm⁻¹ |

| IR Spectroscopy | C=O (asymmetric) stretch: 1650-1750 cm⁻¹ | 1680-1720 cm⁻¹ |

In Silico Design Principles for Novel Cluster-Based Materials

The [Zn₄O(O₂CCF₃)₆] cluster serves as a prototypical secondary building unit (SBU) for the in silico design of novel porous materials, particularly Metal-Organic Frameworks (MOFs). researchgate.net Computational design principles allow researchers to virtually construct and test new materials before attempting their synthesis in the lab.

By using the tetranuclear zinc cluster as a rigid, 6-connecting node, and varying the organic linkers that bridge these nodes, it is possible to design materials with tailored properties. Computational screening can predict characteristics such as pore size, surface area, and thermal stability. rsc.org For example, simulations can explore how replacing trifluoroacetate with longer dicarboxylate linkers can lead to the formation of 3D frameworks with specific topologies, like the rare kagomé net. researchgate.net These in silico approaches accelerate the discovery of materials for applications in gas storage, separation, and catalysis. The principles learned from designing MOFs can also be extended to the de novo design of metalloproteins containing tetranuclear zinc clusters. scispace.comnih.gov

Applications in Advanced Materials Science Non Biological

Precursors for Functional Zinc Oxide Nanostructures

The synthesis of zinc oxide (ZnO) nanoparticles is highly dependent on the choice of the precursor material, which influences the resulting particle's morphology, crystalline structure, and physicochemical properties. nih.govmdpi.comudg.mx Compounds like Tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate serve as ideal molecular precursors because their well-defined structure allows for greater control over the size, shape, and purity of the resulting ZnO nanostructures during synthesis. researchgate.net This control is crucial for tailoring the material's properties for specific electronic and optical applications. nih.gov The decomposition of such single-source precursors can lead to phase-pure materials with desirable characteristics. researchgate.net

Quantum dots (QDs) are semiconductor nanocrystals whose small size (typically 1-10 nm) leads to quantum confinement effects, resulting in unique, size-tunable optoelectronic properties. mdpi.comnih.gov These properties include high absorption coefficients and tunable energy band gaps, which are highly sought after for photovoltaic and electronic devices. nih.govmdpi.com

The use of well-defined molecular clusters like [Zn₄O(O₂CCF₃)₆] as precursors is advantageous for synthesizing ZnO QDs with uniform size and morphology, which is essential for achieving sharp, well-defined optical properties. mdpi.commdpi.com The synthesis process allows for precise control over particle size, which in turn enables fine-tuning of the bandgap and spectral emission across the visible region. nih.govresearchgate.net This level of control is critical for developing advanced optoelectronic devices, where performance is directly linked to the purity and uniformity of the quantum dots. core.ac.uk

Components in Extreme Ultraviolet (EUV) Lithography Photoresists

In the semiconductor industry's pursuit of smaller and more powerful microprocessors, Extreme Ultraviolet (EUV) lithography, which uses light with a wavelength of 13.5 nm, is the leading next-generation technology. nih.gov A key challenge in EUVL is the development of photoresist materials that can form ultra-high-resolution patterns. nih.gov Hybrid inorganic-organic materials, particularly metal-oxo clusters like this compound, have emerged as highly promising candidates for EUV photoresists. spiedigitallibrary.orgnih.govarcnl.nl

The incorporation of elements with high EUV absorption cross-sections is critical for improving the sensitivity of photoresists. nih.govresearchgate.net The zinc and fluorine atoms in [Zn₄O(O₂CCF₃)₆] provide significantly higher EUV absorptivity compared to traditional polymer-based resists, which are primarily composed of carbon and hydrogen. nih.govspiedigitallibrary.org This enhanced absorption allows for more efficient use of EUV photons, addressing the trade-offs between resolution, line-edge roughness, and sensitivity. rutgers.edu

A primary advantage of using molecular clusters like [Zn₄O(O₂CCF₃)₆] is their atomically precise structure and small size, typically around 1-2 nm. nih.govrsc.orgresearchgate.net This is a significant improvement over conventional polymer resists, where the larger size of the polymer molecules can exceed the targeted feature dimensions. nih.gov The well-defined, nanosized nature of these clusters is essential for reducing variations and achieving the high-resolution patterning required for advanced technology nodes. nih.govrsc.orgchinesechemsoc.org Research has demonstrated that photoresists based on zinc-oxo clusters can achieve high-resolution patterns, with half-pitch features as small as 16 nm. researchgate.net

Table 1: Performance of Zinc-Oxo Cluster-Based Photoresists in Lithography

| Feature | Performance Metric | Reference |

|---|---|---|

| Resolution | 37.5 nm half-pitch | researchgate.net |

| 22 nm half-pitch lines | researchgate.net | |

| 16 nm high-resolution pattern | researchgate.net | |

| Sensitivity (Dose) | ~20 mJ/cm² | researchgate.net |

| 65 mJ/cm² | researchgate.net | |

| 70 mJ/cm² | researchgate.net |

| EUV Absorption (α) | 12.4 ± 0.4 µm⁻¹ | spiedigitallibrary.org |

The manufacturing of semiconductors involves several heating and cooling steps, making the thermal stability of the photoresist a critical parameter. rsc.org Zinc-oxo cluster-based resists have demonstrated excellent thermal properties suitable for lithographic processing. For example, a zinc-oxo cluster functionalized with 4-vinylbenzoic acid ligands showed outstanding thermal stability up to 400 °C. rsc.org While studies on thin films of a related zinc cluster showed some degradation in air over a 24-hour period, the films were found to be sufficiently stable for the duration of the lithography process (up to 4.5 hours). spiedigitallibrary.orgarcnl.nlarcnl.nl The stability is influenced by the organic ligands, with fluorine-rich ligands enhancing the stability of the thin films against ambient conditions. acs.org

Building Blocks for Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic nodes (metal ions or clusters) linked together by organic ligands. illinois.edumdpi.com The [Zn₄O]⁶⁺ cluster core found in this compound is one of the most iconic and widely used nodes, referred to as a secondary building unit (SBU), in the construction of MOFs. illinois.eduberkeley.eduresearchgate.net This SBU has six connection points from its carboxylate groups, which serve as vertices to build robust, extended three-dimensional frameworks. berkeley.edu

The use of well-defined SBUs like the [Zn₄O]⁶⁺ cluster is a cornerstone of "reticular chemistry," an approach that allows for the rational design of MOFs with predictable topologies and properties. illinois.eduberkeley.edu By systematically varying the length and geometry of the organic linker molecules that connect these cluster nodes, researchers can create series of isoreticular MOFs (frameworks with the same underlying topology but different pore sizes). illinois.edu

The prototypical example of this design strategy is MOF-5, which consists of [Zn₄O]⁶⁺ clusters linked by benzene-1,4-dicarboxylate ligands to form a stable, porous cubic lattice. illinois.eduresearchgate.net This principle of using predefined cluster building blocks enables precise control over the framework's architecture, leading to materials with exceptionally high surface areas and tunable porosity for applications in gas storage, separation, and catalysis. illinois.edursc.orgnih.govnih.gov

Table 2: Examples of MOFs Constructed with the [Zn₄O]⁶⁺ SBU

| MOF Name | Organic Linker | Resulting Topology | Key Feature | Reference |

|---|---|---|---|---|

| MOF-5 | Benzene-1,4-dicarboxylate | pcu (primitive cubic) | Prototypical high-porosity MOF | illinois.eduresearchgate.net |

| MOF-177 | Benzene-1,3,5-tribenzoate | qom | Very high surface area | researchgate.net |

| Isoreticular MOFs | Various linear dicarboxylates | pcu (primitive cubic) | Systematically varied pore sizes | illinois.edu |

Morphology Control in MOF Synthesis (e.g., Flower-like Structures)

The morphology of metal-organic frameworks (MOFs) is a critical factor that dictates their performance in various applications, including catalysis and separations. The ability to control the size and shape of MOF crystals is therefore of significant scientific and technological interest. The use of modulators in MOF synthesis is a well-established strategy to influence crystal growth and achieve desired morphologies.

While direct synthesis of flower-like MOFs using this compound as the primary precursor is not extensively documented, the role of its constituent components, namely the zinc ions and trifluoroacetate (B77799), is crucial in directing the formation of hierarchical, flower-like structures. Trifluoroacetic acid, a source of the 2,2,2-trifluoroacetate anion, can act as a modulator in MOF synthesis. Modulators compete with the primary organic linkers for coordination to the metal centers, thereby influencing the nucleation and growth rates of different crystal facets. This controlled growth can lead to the formation of complex, hierarchical structures such as flower-like microspheres.

For instance, in the synthesis of zinc-based MOFs, the introduction of modulating agents can lead to a gradual change in morphology from spheroidal to more complex structures. The coordination environment of the zinc ions is altered by the presence of the modulator, which in turn directs the self-assembly of the metal ions and organic linkers into specific shapes. The synthesis of three-dimensional (3D) hierarchical flower-like ZnO microspheres has been achieved through hydrothermal methods, where the assembly of 2D nanosheets into 3D flower-like structures is facilitated by surfactants. nih.gov Similarly, flower-like hierarchical Ni-Zn MOF microspheres have been synthesized via a facile solvothermal method, where the morphology could be tuned by adjusting the reactant ratios. researchgate.net The principles demonstrated in these syntheses, particularly the controlled assembly of lower-dimensional building blocks into hierarchical structures, are applicable to systems involving this compound.

The formation of these intricate flower-like architectures is significant as they offer a high surface area and a hierarchical pore structure. nih.govsciopen.comoaepublish.com These features can enhance mass transport and accessibility of active sites, which is beneficial for applications in catalysis and adsorption.

Table 1: Influence of Synthesis Parameters on MOF Morphology

| Parameter | Effect on Morphology | Example | Reference |

| Modulator Concentration | Can tune crystal size and shape from simple polyhedra to complex structures. | Acetic acid used to control the size of MIL-100(Fe) nanoparticles. | nih.gov |

| Reactant Ratio | Affects the final morphology, e.g., from spheroidal to rod-like or flower-like structures. | Mole ratio of Ni to Zn in Ni-Zn MOFs influences the microstructure. | researchgate.net |

| Solvent System | Can influence the nucleation and growth process, leading to different morphologies. | Not detailed in provided context. | |

| Temperature | Affects reaction kinetics and can influence the final crystal structure and morphology. | Not detailed in provided context. |

This table is generated based on general principles of MOF synthesis and specific examples from the cited literature.

Future Research Directions and Emerging Challenges

Design Principles for New Tetranuclear Zinc Oxo Cluster Architectures

The rational design and synthesis of novel tetranuclear zinc oxo cluster architectures with tailored properties is a fundamental objective for advancing their application. The core structure, often a {Zn₄(µ₄-O)}⁶⁺ tetrahedron, offers a robust platform that can be systematically modified. Key design principles revolve around the strategic selection and modification of the surrounding organic ligands.

Ligand-Directed Assembly: The geometry, denticity, and electronic properties of the carboxylate ligands play a crucial role in dictating the final cluster architecture. The use of trifluoroacetate (B77799), for instance, imparts specific electronic characteristics and stability to the cluster. jst.go.jp Future work will focus on employing a wider variety of fluorinated and non-fluorinated carboxylates, as well as other ligand types like amidinates, to precisely tune the cluster's solubility, stability, and reactivity. researchgate.net The introduction of bulky substituents on the ligands can also control the steric environment around the zinc centers, influencing substrate accessibility and selectivity in catalytic applications. rsc.org

Control of Nuclearity and Geometry: While the tetranuclear core is common, exploring synthetic routes to other nuclearities (e.g., dinuclear or higher) through ligand design is an active area of research. The use of Schiff base ligands, for example, has been shown to produce a variety of zinc cluster geometries, including cubane (B1203433) and ladder-like structures. acs.org Understanding the subtle interplay between ligand rigidity, coordination modes, and reaction conditions will be key to predictably accessing a diverse range of cluster architectures.

De Novo Design: A more ambitious approach involves the de novo design of protein scaffolds to house and stabilize tetranuclear zinc clusters. nih.gov This bio-inspired methodology aims to create highly controlled microenvironments around the metal core, mimicking the active sites of metalloenzymes. nih.gov By positioning specific amino acid residues in the primary and secondary coordination spheres, it is possible to fine-tune the cluster's geometry and reactivity with a level of precision not achievable with small molecule ligands alone. nih.gov

Exploration of Novel Catalytic Transformations

Tetranuclear zinc oxo clusters with trifluoroacetate ligands have already proven to be effective catalysts for a range of organic reactions, including transesterification, oxazoline (B21484) formation, and acylation. jst.go.jpnih.gov A significant future direction is the expansion of their catalytic repertoire to encompass a broader and more challenging set of chemical transformations.

CO₂ Conversion: The chemical fixation of carbon dioxide is a critical area of research for sustainable chemistry. Tetranuclear zinc oxo clusters have shown promise as catalysts for the conversion of CO₂ into valuable chemicals. researchgate.net For instance, they can catalyze the reaction of CO₂ with epoxides to form cyclic carbonates, which are important intermediates in the production of polymers and fine chemicals. researchgate.net Future research will focus on enhancing the efficiency and selectivity of these catalysts for CO₂ reduction and functionalization reactions.

Friedel-Crafts Alkylation: Custom-designed tetranuclear zinc/4f heterometallic clusters have demonstrated high efficiency as catalysts for Friedel-Crafts alkylation with low catalyst loadings. rsc.org This opens up the possibility of utilizing the unique Lewis acidic properties of the zinc oxo core in a wider range of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

Biomimetic Catalysis: The structural similarity of the {Zn₄O} core to the active sites of some zinc-containing enzymes suggests their potential in biomimetic catalysis. nih.gov Research into their ability to catalyze reactions such as hydrolysis and other transformations of biological relevance is a promising avenue. rsc.org For example, their activity in the per-O-acetylation and de-O-acetylation of carbohydrates highlights their potential in synthetic carbohydrate chemistry. rsc.org

Table 2: Current and Potential Catalytic Applications of Tetranuclear Zinc Oxo Clusters

| Reaction Type | Status | Research Focus |

|---|---|---|

| Transesterification | Established | Improving catalyst turnover and substrate scope. jst.go.jp |

| Oxazoline Synthesis | Established | Expanding to more complex and functionalized substrates. nih.gov |

| Acylation/Deacetylation | Established | Enhancing selectivity and application in protecting group chemistry. rsc.orgtcichemicals.com |

| CO₂ Conversion | Emerging | Increasing catalytic efficiency and exploring other CO₂ transformations. researchgate.net |

| Friedel-Crafts Alkylation | Emerging | Broadening the scope of electrophiles and nucleophiles. rsc.org |

Integration into Advanced Hybrid Materials Systems

The discrete, well-defined nature of tetranuclear zinc oxo clusters makes them ideal building blocks for the construction of advanced hybrid materials with tailored functionalities.

Metal-Organic Frameworks (MOFs): A significant area of research has been the use of tetranuclear zinc oxo clusters as secondary building units (SBUs) in the synthesis of MOFs. mdpi.com The trifluoroacetate ligands can be substituted with multitopic carboxylate linkers to generate extended, porous frameworks. These MOF materials have potential applications in gas storage and separation, catalysis, and sensing. encyclopedia.pubrsc.orgacs.orgmdpi.com Future challenges include the design of MOFs with enhanced stability and the incorporation of additional functionalities within the framework. nih.gov

Polymer Composites: Integrating tetranuclear zinc oxo clusters into polymer matrices is a promising strategy for creating functional hybrid materials. nih.govrsc.org For example, clusters functionalized with polymerizable ligands, such as methacrylates, can be covalently incorporated into a polymer network. rsc.org These materials can exhibit enhanced thermal and mechanical properties. psu.edu A notable application is in the field of photolithography, where these zinc-based clusters are being investigated as photoresists for extreme ultraviolet (EUV) lithography due to their high EUV absorbance and small size. rsc.org

Functional Nanomaterials: The clusters can also serve as precursors for the synthesis of zinc oxide (ZnO) nanoparticles with controlled size and morphology. mdpi.com Furthermore, the deposition of these clusters onto various substrates, such as cotton, can impart functional properties like antimicrobial activity and UV protection. mdpi.com The development of simple and scalable methods for creating these functional composites is a key area for future research.

In-depth Understanding of Structure-Activity Relationships at the Molecular Level

A deeper, molecular-level understanding of how the structure of tetranuclear zinc oxo clusters dictates their catalytic activity is crucial for the rational design of more efficient catalysts. This requires a combination of experimental and computational approaches.

Mechanistic Studies: Detailed kinetic and mechanistic studies are essential to elucidate the catalytic cycle for various transformations. For example, in transesterification reactions catalyzed by these clusters, it has been shown that the deprotonation of the nucleophile is a critical step. nih.gov The addition of co-ligands, such as amines, can significantly accelerate the reaction by stabilizing lower nuclearity zinc species that are more catalytically active. nih.gov Further in-situ spectroscopic studies are needed to identify and characterize the active catalytic species and key intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for probing the electronic structure and reaction mechanisms of these clusters. nih.gov Computational studies can provide insights into substrate binding, transition state geometries, and the role of different ligands in modulating reactivity. rsc.org For instance, DFT calculations have been used to understand the solubility switching mechanism of zinc-oxo cluster-based photoresists upon EUV irradiation. rsc.org

Correlation of Structure and Function: A systematic investigation of a series of structurally related clusters with varied ligands and their corresponding catalytic performance is necessary to establish clear structure-activity relationships. tandfonline.com For example, comparing the catalytic activity of clusters with different halogenated carboxylates can reveal the influence of ligand electronics on the Lewis acidity of the zinc centers and, consequently, on the catalytic rate.

Scale-Up and Industrial Relevance of Synthetic and Application Methodologies

For tetranuclear zinc oxo clusters to transition from academic research to industrial applications, significant challenges in their synthesis and processing must be addressed.

Scalable Synthesis: Many current laboratory-scale syntheses of these clusters are not readily amenable to large-scale production. researchgate.net Challenges include the use of expensive reagents, stringent reaction conditions, and complex purification procedures. The development of more cost-effective and environmentally benign synthetic routes is a critical hurdle. researchgate.net Exploring continuous flow synthesis methods could offer a pathway to more efficient and scalable production. researchgate.net

Process Optimization: For catalytic applications, the development of robust and recyclable catalyst systems is essential. While some zinc-based MOFs have shown good recyclability, the stability of discrete clusters under prolonged reaction conditions needs to be improved. encyclopedia.pub Immobilization of the clusters on solid supports is one strategy to enhance their stability and facilitate separation from the reaction mixture.

Industrial Applications: The potential industrial applications of these clusters are broad, ranging from catalysis in fine chemical and pharmaceutical synthesis to functional additives in materials science. tcichemicals.comtcichemicals.com The commercial availability of some tetranuclear zinc cluster catalysts, such as ZnTAC24®, for specific applications like selective acylation is a positive indication of their industrial potential. tcichemicals.comtcichemicals.com However, a more widespread industrial adoption will require a clear demonstration of their economic and performance advantages over existing technologies. The high cost of organic linkers, for example, can be a major barrier to the commercialization of MOFs derived from these clusters. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.